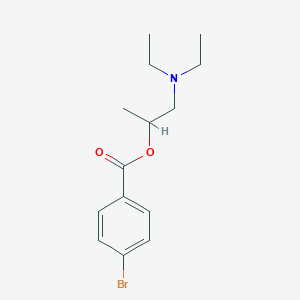
1-(Diethylamino)propan-2-yl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)propan-2-yl 4-bromobenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to protect against a variety of insect bites, including mosquitoes, ticks, fleas, and chiggers.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)propan-2-yl 4-bromobenzoate is not fully understood. It is believed that 1-(Diethylamino)propan-2-yl 4-bromobenzoate works by interfering with the insect's ability to detect carbon dioxide, lactic acid, and other chemicals that are produced by humans and other animals. This makes it difficult for the insect to locate its prey.
Biochemical and Physiological Effects:
1-(Diethylamino)propan-2-yl 4-bromobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in the insect's nervous system, which may contribute to its insect repellent properties. 1-(Diethylamino)propan-2-yl 4-bromobenzoate has also been shown to have an effect on the behavior of certain insects, such as mosquitoes, which may contribute to its effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diethylamino)propan-2-yl 4-bromobenzoate has several advantages for use in lab experiments. It is a widely available and inexpensive insect repellent that is effective against a wide range of insects. It is also relatively easy to use and does not require any special equipment. However, there are also some limitations to the use of 1-(Diethylamino)propan-2-yl 4-bromobenzoate in lab experiments. It can be toxic to certain animals, such as fish and amphibians, and care must be taken to avoid contamination of experimental samples.
Zukünftige Richtungen
For research on 1-(Diethylamino)propan-2-yl 4-bromobenzoate include the development of new insect repellents, the study of its ecological impact, and further research on its mechanism of action.
Synthesemethoden
The synthesis of 1-(Diethylamino)propan-2-yl 4-bromobenzoate involves a two-step process. The first step involves the reaction of diethylamine with 4-bromobenzoic acid to form the intermediate 1-(diethylamino)propan-2-yl 4-bromobenzoate. The second step involves the reaction of the intermediate with thionyl chloride to form 1-(Diethylamino)propan-2-yl 4-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)propan-2-yl 4-bromobenzoate has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes. 1-(Diethylamino)propan-2-yl 4-bromobenzoate is effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. It is also effective against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
Eigenschaften
Molekularformel |
C14H20BrNO2 |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
1-(diethylamino)propan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-6-8-13(15)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
YGEFIJNKXDWELI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)